Bis(3-mesyloxypropyl)amine hydrochloride Bis(3-mesyloxypropyl)amine hydrochloride Yoshi-864 is an alkylsulfonate DNA crosslinker with potential anticancer activity. Yoshi-864 alkylates and crosslinks DNA, thereby inhibiting DNA replication.
Brand Name: Vulcanchem
CAS No.: 3458-22-8
VCID: VC0547613
InChI: InChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H
SMILES: CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-]
Molecular Formula: C8H20ClNO6S2
Molecular Weight: 325.8 g/mol

Bis(3-mesyloxypropyl)amine hydrochloride

CAS No.: 3458-22-8

Inhibitors

VCID: VC0547613

Molecular Formula: C8H20ClNO6S2

Molecular Weight: 325.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Bis(3-mesyloxypropyl)amine hydrochloride - 3458-22-8

CAS No. 3458-22-8
Product Name Bis(3-mesyloxypropyl)amine hydrochloride
Molecular Formula C8H20ClNO6S2
Molecular Weight 325.8 g/mol
IUPAC Name bis(3-methylsulfonyloxypropyl)azanium;chloride
Standard InChI InChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H
Standard InChIKey YWCASUPWYFFUHE-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-]
Canonical SMILES CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-]
Appearance Solid powder
Colorform Crystals
Melting Point 94-95 °C
Description Yoshi-864 is an alkylsulfonate DNA crosslinker with potential anticancer activity. Yoshi-864 alkylates and crosslinks DNA, thereby inhibiting DNA replication.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 13425-98-4 (Parent)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3,3'-iminodi-1- propanol dimethanesulfonate
864 T
alkylating agent 864
bis(3-mesyloxypropyl)amine
dimesyloxydipropylamine tosylate
improsan
improsan hydrochloride
improsan tosylate
NSC-102627
NSC-140117
yoshi 864
Reference 1: Douglass HO Jr, MacIntyre JM, Kaufman J, Von Hoff D, Engstrom PF, Klaassen D. Eastern Cooperative Oncology Group phase II studies in advanced measurable colorectal cancer. I. Razoxane, Yoshi-864, piperazinedione, and lomustine. Cancer Treat Rep. 1985 May;69(5):543-5. PubMed PMID: 2988774.
2: Slavik M, Muss H, Blessing JA. Phase II clinical study of Yoshi 864 in squamous cell carcinoma of the uterine cervix. Cancer Treat Rep. 1983 Feb;67(2):195-6. PubMed PMID: 6297730.
3: Altman SJ, Stephens RL, Bonnet JD. Yoshi 864 plus medroxyprogesterone acetate in adenocarcinoma of the kidney: A Southwest Oncology Group Study. Cancer Treat Rep. 1982 Sep;66(9):1781-2. PubMed PMID: 6288240.
4: Slavik M, Muss H, Blessing JA, Delgado G. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study. Cancer Treat Rep. 1982 Sep;66(9):1775-7. PubMed PMID: 6288239.
5: Meyn RE, Meistrich ML, White RA. Cycle-dependent anticancer drug cytotoxicity in mammalian cells synchronized by centrifugal elutriation. J Natl Cancer Inst. 1980 May;64(5):1215-9. PubMed PMID: 6154171.
6: Altman SJ, Metter GE, Nealon TF, Weiss AJ, Ramirez G, Madden RE, Fletcher WS, Strawitz JG, Multhauf PM. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors. Cancer Treat Rep. 1978 Mar;62(3):389-95. PubMed PMID: 206359.
7: Glae GR, Atkins LM, Meischen SJ, Smith AB, Walker EM Jr. Combination chemotherapy of L1210 leukemia with platinum compounds and cyclophosphamide plus other selected antineoplastic agents. J Natl Cancer Inst. 1976 Dec;57(6):1363-6. PubMed PMID: 187805.
8: Drewinko B, Barlogie B. Survival and cycle-progression delay of cultured human lymphoma cells treated with 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864). Cancer Treat Rep. 1976 Nov;60(11):1637-45. PubMed PMID: 191191.
9: Gale GR, Smith AB, Atkins LM. Comparative effects of Yoshi-864 and busulfan on certain transplantable murine tumors. Proc Soc Exp Biol Med. 1975 May;149(1):98-101. PubMed PMID: 1170570.
10: Dowell KE, Armstrong DM, Aust JB, Cruz AB Jr. Systemic chemotherapy of advanced head and neck malignancies. Cancer. 1975 Apr;35(4):1116-20. PubMed PMID: 1116105.
11: Altman SJ, Fletcher WS, Andrews NC, Wilson WL, Pischer T. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study. Cancer. 1975 Apr;35(4):1145-7. PubMed PMID: 163676.
12: Hirano M, Miura M, Kakizawa H, Morita A, Uetani T, Ohno R, Kawashima K, Nishiwaki H, Yamada K. Treatment of chronic myelogenous leukemia with 3,3'-iminodi-1-propanol, dimethanesulfonate (ester), p-toluenesulfonate (NSC-140117) given orally. Cancer Chemother Rep. 1972 Jun;56(3):335-8. PubMed PMID: 19051492.
PubChem Compound 18948
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator